molecular formula C19H24N2O B1594250 Palonosetron, (3aR)- CAS No. 135729-73-6

Palonosetron, (3aR)-

Cat. No.: B1594250
CAS No.: 135729-73-6
M. Wt: 296.4 g/mol
InChI Key: CPZBLNMUGSZIPR-DOTOQJQBSA-N
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Description

Palonosetron, (3aR)-, is a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other similar agents .

Scientific Research Applications

Palonosetron has a wide range of scientific research applications:

Mechanism of Action

Palonosetron is a 5-HT3 receptor antagonist. It has a strong affinity for this receptor and little for any other type . By blocking this receptor, it prevents the activation of the vomiting reflex . It works by blocking serotonin .

Future Directions

While progress in the control of nausea and vomiting related to cancer therapy has been remarkable, many questions remain open . Future research may focus on whether Palonosetron, in combination with a neurokinin-1-receptor antagonist (NK-1-RA), should be preferred over other 5-HT3 antagonists due to its contribution to the prevention of delayed chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Palonosetron involves several synthetic routes. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure high purity and yield .

Industrial Production Methods: Industrial production of Palonosetron often involves the use of high-performance liquid chromatography (HPLC) for purification. This ensures that the final product is of pharmaceutical grade, with purity levels exceeding 99.8%. The process also includes the preparation of Palonosetron hydrochloride, which is a more stable form of the compound .

Chemical Reactions Analysis

Types of Reactions: Palonosetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Palonosetron, which may have different pharmacological properties .

Comparison with Similar Compounds

  • Granisetron
  • Ondansetron
  • Ramosetron

Comparison: Palonosetron is unique due to its higher receptor binding affinity and longer half-life compared to other 5-hydroxytryptamine type 3 receptor antagonists. This results in a more prolonged antiemetic effect, particularly in the delayed phase of CINV. Studies have shown that Palonosetron is statistically superior in achieving complete response rates and controlling nausea and vomiting compared to Granisetron and Ondansetron .

Properties

IUPAC Name

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331918
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.64e-01 g/L
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

135729-73-6, 119904-90-4
Record name Palonosetron, (3aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON, (3AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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